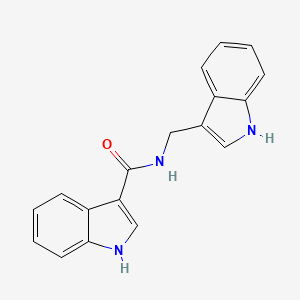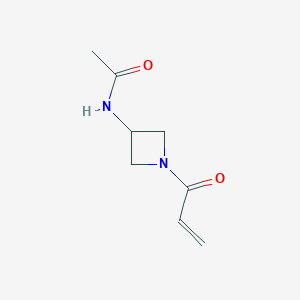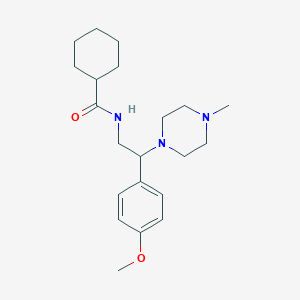
N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide” is a compound that contains two indole rings . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide” can be inferred from its name. It contains two indole rings, which are connected by a methylene (-CH2-) group . The carboxamide group (-CONH2) is attached to the 3-position of one of the indole rings .Aplicaciones Científicas De Investigación
Antiproliferative Activities
N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines such as HeLa, MCF-7, and HT-29. Some compounds in this category have demonstrated effective activities towards these tumor cell lines, indicating potential applications in cancer treatment .
Tubulin Polymerization Inhibition
These compounds are designed based on the inhibitory effect of certain analogues on tubulin polymerization. This property is crucial for the development of new therapeutic agents that can interfere with the mitotic process in cancer cells, thereby inhibiting tumor growth .
Biological Active Compounds
Indole derivatives, including N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide, are recognized for their role in cell biology and are increasingly being explored as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
Plant Hormone Derivatives
Indole derivatives are also significant in plant biology as they are related to indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants. This highlights their importance in agricultural research and potential applications in enhancing plant growth and health .
Pharmacological Activity
The diverse pharmacological activity of indole derivatives is well-documented. They have been studied for their potential applications in treating a wide range of conditions due to their varied biological effects .
Synthesis of Bioactive Molecules
The synthesis of N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide derivatives is an area of interest due to their prevalence in bioactive molecules and natural products. This research can lead to the discovery of new drugs and therapeutic agents .
Direcciones Futuras
The future directions for “N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide” could involve further exploration of its biological activities and potential applications in medicine. For instance, similar compounds have shown potent activities against HeLa, MCF-7, and HT-29 cancer cell lines . Therefore, “N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide” could be a potential agent for the development of new anticancer drugs.
Mecanismo De Acción
Target of Action
The primary targets of N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide are the Tryptophan synthase alpha chain and the Tryptophan synthase beta chain . These enzymes play a crucial role in the biosynthesis of tryptophan, an essential amino acid.
Mode of Action
It is known that indole derivatives can interact with their targets and cause changes in their function . For instance, some indole derivatives have been found to inhibit tubulin polymerization , which could potentially disrupt cellular processes such as cell division.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been found to have antioxidant, anti-inflammatory, and antiviral activities . .
Result of Action
Indole derivatives have been found to have various biological activities, including antioxidant, anti-inflammatory, and antiviral effects . These effects could potentially result from the compound’s interaction with its targets and its influence on various biochemical pathways.
Propiedades
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(15-11-20-17-8-4-2-6-14(15)17)21-10-12-9-19-16-7-3-1-5-13(12)16/h1-9,11,19-20H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFJQHBQTYATMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)
![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927657.png)
![2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2927659.png)

![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)
![1-[[4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea](/img/structure/B2927665.png)

![N-[4-(carbamoylmethoxy)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2927667.png)

![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)